molecular formula C21H18ClN5O2 B2609025 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 852440-81-4

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2609025
CAS No.: 852440-81-4
M. Wt: 407.86
InChI Key: UUPDOQJLCIVPRY-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine, a fused nitrogen-containing heterocyclic ring system . Pyrazolopyrimidines are considered as privileged core skeletons in biologically active compounds and are bioisosteres of natural purines . They have been reported to have potential pharmacological activities such as antiviral, antimicrobial, antitumor, and others .


Synthesis Analysis

The synthesis of this compound involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . The yield of the synthesis was reported to be 93.31% .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is linked with a 1,4-disubstituted-1,2,3-triazole via a methylene-oxy group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include an ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .


Physical and Chemical Properties Analysis

The exact mass of a related compound, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, was reported to be 230.04 .

Scientific Research Applications

Antitumor Activity

A study on new pyrazolo[3,4-d]pyrimidine derivatives, including related compounds to the one , demonstrated their synthesis and evaluation against human breast adenocarcinoma cell lines. Among these derivatives, a compound with a structure closely related to the specified chemical showed significant antitumor activity, indicating the potential of such compounds in cancer research (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antimicrobial and Anticancer Agents

Pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine structures have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. These compounds, related to the one mentioned, exhibited higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and QSAR Studies of Antibacterial Agents

Research into 4-oxo-thiazolidines and 2-oxo-azetidines, including compounds with structural similarities to the specified chemical, has shown that these synthesized compounds have moderate to good activity against both gram-positive and gram-negative bacteria. QSAR studies highlighted the importance of substituents at specific positions for enhancing antibacterial efficacy (Desai, Shah, Bhavsar, & Saxena, 2008).

Antioxidant Activity of Coordination Complexes

A study on coordination complexes constructed from pyrazole-acetamide derivatives, including compounds with a similar pyrazolo[3,4-d]pyrimidine structure, investigated their antioxidant activity. These complexes were synthesized and characterized, showing significant antioxidant activity, which suggests their potential application in oxidative stress-related conditions (Chkirate et al., 2019).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, pyrazolopyrimidine derivatives have been reported to inhibit CDK2, a protein kinase essential in cellular processes and cancer progression .

Future Directions

The future directions for this compound could involve further investigations into its biological and pharmacological activities, given the reported potential of pyrazolopyrimidine derivatives . Additionally, more studies could be conducted to explore its mechanism of action and potential applications in medical treatments.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2/c1-2-14-3-7-16(8-4-14)25-19(28)12-26-13-23-20-18(21(26)29)11-24-27(20)17-9-5-15(22)6-10-17/h3-11,13H,2,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPDOQJLCIVPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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